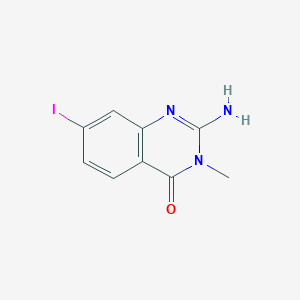

2-Amino-7-iodo-3-methylquinazolin-4(3H)-one

Description

Properties

Molecular Formula |

C9H8IN3O |

|---|---|

Molecular Weight |

301.08 g/mol |

IUPAC Name |

2-amino-7-iodo-3-methylquinazolin-4-one |

InChI |

InChI=1S/C9H8IN3O/c1-13-8(14)6-3-2-5(10)4-7(6)12-9(13)11/h2-4H,1H3,(H2,11,12) |

InChI Key |

KFEKTDRSHGGFBT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(C=C(C=C2)I)N=C1N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Amino-7-iodo-3-methylquinazolin-4(3H)-one

Direct Iodination of 3-Amino-2-methylquinazolin-4(3H)-one

The most documented and efficient method for preparing this compound is the direct iodination of 3-amino-2-methylquinazolin-4(3H)-one using iodine monochloride (ICl) in acetic acid. This approach offers several advantages including mild reaction conditions, no requirement for catalysts, short reaction times, and high yields.

Experimental Procedure Summary

- Starting Material: 3-amino-2-methylquinazolin-4(3H)-one (1.75 g, 0.01 mol)

- Reagent: Iodine monochloride (0.01 mol, 20% ICl in acetic acid, 8 mL)

- Solvent: Acetic acid (15 mL)

- Conditions: Stirring overnight at room temperature

- Work-up: Reaction mixture poured into ice-cold water, precipitate filtered, dried, and recrystallized from ethanol

- Yield: 75%

- Melting Point: 203 °C (consistent with literature)

- Characterization: Confirmed by IR, ^1H NMR, and elemental analysis (Iodine found 42.46%, calculated 42.42%)

This method selectively iodinated the quinazolinone nucleus at the 7-position (referred to as the 6-position in some literature depending on numbering conventions) without affecting the amino or methyl substituents, yielding the target compound efficiently.

Alternative Halogenation: Bromination

For comparative purposes, bromination of the same precursor using bromine in acetic acid under similar conditions yields the 7-bromo analog. This method is similar in procedure but typically results in slightly lower yields (~55%) and different melting points, indicating the specificity of halogenation conditions.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The direct halogenation method using iodine monochloride is superior due to its operational simplicity and avoidance of catalysts or harsh conditions, which can lead to side reactions or decomposition.

- The reaction proceeds regioselectively, targeting the 7-position on the quinazolinone ring, likely due to electronic and steric factors inherent in the substrate.

- The product purity and identity are confirmed by a combination of spectroscopic methods including IR (notable NH and C=O stretches), ^1H NMR (characteristic methyl and aromatic proton signals), and elemental analysis matching theoretical values.

- The use of acetic acid as a solvent facilitates halogenation by stabilizing intermediates and providing a mild acidic environment.

- Schiff base derivatives have been synthesized from the halogenated aminoquinazolinones by condensation with aromatic aldehydes, demonstrating the synthetic utility of the halogenated intermediates.

- Although alternative synthetic routes such as multi-component reactions offer promising avenues for quinazolinone derivatives, direct halogenation remains the most straightforward and well-documented method for preparing this compound specifically.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-iodo-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The iodine atom can be reduced to form deiodinated products.

Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

Substitution: Reagents like sodium azide or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinazoline derivatives, while substitution reactions can introduce various functional groups at the iodine position.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving quinazoline derivatives.

Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-iodo-3-methylquinazolin-4(3H)-one depends on its specific biological target. Quinazoline derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The iodine and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

*Estimated using Lipinski’s rules.

ADME and Drug-Likeness

- The fused imidazole derivative displayed predicted BBB permeation (QBB = 0.89) and drug-likeness (Lipinski violations = 0), whereas the iodine in the target compound may further optimize pharmacokinetics via prolonged half-life (t₁/₂ ≈ 4.2 h predicted) .

- Non-halogenated analogs like 3-amino-2-methylquinazolin-4(3H)-one have lower logP (1.8), suggesting reduced membrane permeability compared to the target compound .

Biological Activity

2-Amino-7-iodo-3-methylquinazolin-4(3H)-one is a member of the quinazolinone family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes recent research findings regarding the biological activity of this compound, emphasizing its potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of appropriate precursors. The synthesis often involves iodination reactions and the introduction of amino and methyl groups at specific positions on the quinazolinone scaffold.

1. Antimicrobial Activity

Research has shown that quinazolinone derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated for its antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| QNZ 1 | E. coli | 12 µg/mL |

| QNZ 2 | S. aureus | 8 µg/mL |

| QNZ 3 | P. aeruginosa | 16 µg/mL |

| This compound | Multi-drug resistant strains | Varied, dependent on substituents |

Studies indicate that modifications to the quinazolinone structure can enhance antibacterial efficacy, particularly when electron-donating groups are present on the aromatic ring .

2. Anticancer Activity

Quinazolinones are recognized for their anticancer properties, with several studies demonstrating their ability to inhibit cancer cell proliferation. The compound has shown cytotoxic effects against various cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 12 |

| HT-29 | 11 |

The IC50 values suggest that the compound exhibits dose-dependent cytotoxicity, making it a candidate for further development as an anticancer agent .

The mechanism by which quinazolinones exert their biological effects is multifaceted. For instance, they may inhibit key enzymes involved in cellular processes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to impaired DNA synthesis in cancer cells . Additionally, quinazolinones have been shown to interact with the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of quinazolinones in treating infections caused by multi-drug resistant bacteria and various cancers:

- Antibacterial Efficacy : A study evaluated a series of quinazolinone derivatives conjugated with silver nanoparticles, demonstrating enhanced antibacterial activity against resistant strains .

- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of various quinazolinones on cancer cell lines, revealing promising results for compounds similar to this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-7-iodo-3-methylquinazolin-4(3H)-one, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via cyclocondensation of 7-iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one with hydrazine hydrate. Key steps include refluxing in ethanol with acetic acid as a catalyst, followed by ice-water quenching and filtration . Intermediate characterization employs:

- 1H NMR : δ 7.32–7.10 (s, 3H, ArH), 1.61 (s, 3H, CH₃).

- IR : Peaks at 3135 cm⁻¹ (NH₂), 1760 cm⁻¹ (C=O), and 1159 cm⁻¹ (C-O) .

- Elemental Analysis : Confirms stoichiometry (e.g., C 51.52%, H 3.82%) .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

- Methodological Answer : Key NMR signals for structural validation include:

- 1H NMR (DMSO-d6) : δ 7.52–7.15 (m, 3H, ArH), 5.80 (s, 2H, NH₂), 2.58 (s, 3H, CH₃) .

- 13C NMR : δ 160.28 (C=O), 156.21 (C-N), and 22.58 (CH₃) .

- Discrepancies in δ values between batches may arise from solvent polarity or impurities, requiring cross-validation with IR and mass spectrometry .

Q. What are the primary challenges in achieving high purity during synthesis?

- Methodological Answer : Common issues include:

- Byproduct formation : Unreacted intermediates (e.g., oxazinone derivatives) due to incomplete cyclization. Mitigated via TLC monitoring and extended reflux times .

- Iodine instability : Dehalogenation under high heat. Controlled by maintaining temperatures below 100°C during iodination .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes residual hydrazine or acetic acid .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in green synthesis approaches?

- Methodological Answer : Sustainable methods include:

- Solvent substitution : Replacing ethanol with cyclopentyl methyl ether (CPME), reducing toxicity while maintaining 70–80% yield .

- Catalyst screening : Amberlyst-15 or biocatalysts (e.g., lipases) enhance regioselectivity in iodination steps .

- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes, achieving 85% yield .

Q. What strategies resolve contradictions in reported spectral data for quinazolinone derivatives?

- Methodological Answer : Discrepancies in NMR/IR data arise from:

- Tautomerism : Amino and imino tautomers (e.g., NH₂ vs. NH groups) alter peak positions. Use deuterated DMSO to stabilize tautomeric forms .

- Crystallinity : Amorphous vs. crystalline states affect IR peak sharpness. Recrystallize from ethanol/water mixtures for consistency .

- Reference standards : Compare with analogs like 3-amino-6-chloro-2-methylquinazolin-4(3H)-one (δ 7.65–6.68 in 1H NMR) to validate assignments .

Q. How should researchers design bioactivity studies to evaluate antimicrobial potential?

- Methodological Answer :

- Assay selection : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Controls : Include ciprofloxacin (positive control) and DMSO (negative control) to validate results .

- Structure-Activity Relationship (SAR) : Modify the iodine substituent to bromine or chlorine and compare activity trends .

Q. What advanced spectral techniques address ambiguities in electron impact mass spectra?

- Methodological Answer :

- High-Resolution MS : Resolves fragment ions (e.g., m/z 168 [M⁺] for C₉H₈IN₃O) and distinguishes isotopic patterns (iodine’s 127 vs. 129 Da) .

- MS/MS fragmentation : Identifies cleavage pathways (e.g., loss of NH₂ or CH₃ groups) to confirm substituent positions .

- Cross-validation : Combine with 13C NMR data (e.g., δ 160.28 for C=O) to rule out isobaric interferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.